Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester
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Overview
Description
Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a phenylamino group, and an ethanethioic acid ester linkage . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of benzimidazole derivatives with phenylamino ethanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .
Scientific Research Applications
Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and phenylamino esters, such as:
- Benzimidazole-2-thiol
- Phenylaminoacetic acid esters
- Benzimidazole-2-carboxylic acid derivatives
Uniqueness
Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83408-76-8 |
---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-anilinoethanethioate |
InChI |
InChI=1S/C15H13N3OS/c19-14(10-16-11-6-2-1-3-7-11)20-15-17-12-8-4-5-9-13(12)18-15/h1-9,16H,10H2,(H,17,18) |
InChI Key |
WGXSNKNQNLUQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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